Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form 2-(4-nitrophenyl)-1,3-thiazole-4-carbaldehyde. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like ethanol or toluene to facilitate the formation of the thiazole ring and the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nucleophile-substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The compound’s ability to undergo various chemical modifications also allows it to be tailored for specific biological activities.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
Ethyl 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetate: Similar structure but with a methylphenyl group instead of a nitrophenyl group.
Ethyl 2-[2-(4-aminophenyl)-1,3-thiazol-4-yl]acetate: Similar structure but with an aminophenyl group instead of a nitrophenyl group.
Uniqueness
Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of nitro substitution on the biological and chemical behavior of thiazole derivatives.
Properties
IUPAC Name |
ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-2-19-12(16)7-10-8-20-13(14-10)9-3-5-11(6-4-9)15(17)18/h3-6,8H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWIAAZPAIOVIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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